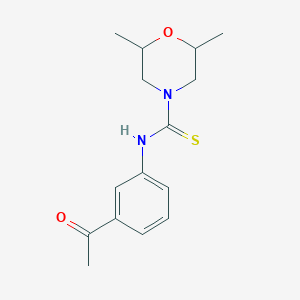![molecular formula C17H15N3O7 B4114778 dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4114778.png)
dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate
概要
説明
Dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA is a derivative of isophthalic acid and contains a nitrophenyl group and an amino group.
作用機序
The mechanism of action of dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate is not fully understood, but it is believed to involve the interaction of the nitrophenyl and amino groups with other molecules. The nitrophenyl group is thought to be involved in electron transfer reactions, while the amino group is believed to be involved in hydrogen bonding.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound, as it has primarily been studied for its applications in materials science, drug delivery, and catalysis. However, some studies have suggested that this compound may have cytotoxic effects on cancer cells.
実験室実験の利点と制限
One of the main advantages of using dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate in lab experiments is its versatility, as it can be used in a variety of applications. Additionally, this compound is relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of using this compound is that it can be difficult to work with due to its high reactivity.
将来の方向性
There are several future directions for research on dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate, including the development of new applications in materials science, drug delivery, and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential cytotoxic effects on cancer cells. Finally, research on the synthesis of this compound and its derivatives may lead to the development of new and improved methods for the production of MOFs and other materials.
科学的研究の応用
Dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate has been studied extensively for its potential applications in various fields, including materials science, drug delivery, and catalysis. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In drug delivery, this compound has been used as a carrier for the delivery of anticancer drugs, such as doxorubicin. In catalysis, this compound has been used as a catalyst for various reactions, including the synthesis of esters and amides.
特性
IUPAC Name |
dimethyl 5-[(4-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7/c1-26-15(21)10-7-11(16(22)27-2)9-13(8-10)19-17(23)18-12-3-5-14(6-4-12)20(24)25/h3-9H,1-2H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQRBBILPCXXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-methyl-4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4114698.png)
![ethyl 4-({[2-(3-hydroxybutanoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4114700.png)
![7-chloro-2-(3-methoxypropyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114713.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114717.png)
![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4114729.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4114745.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4114752.png)
![2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4114753.png)
![4-{2-[(4-biphenylyloxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B4114765.png)
![N-(1-{[(3-ethylphenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B4114766.png)
![dimethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4114772.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4114781.png)
![2-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4114789.png)